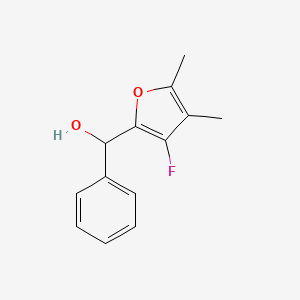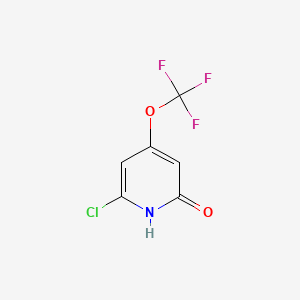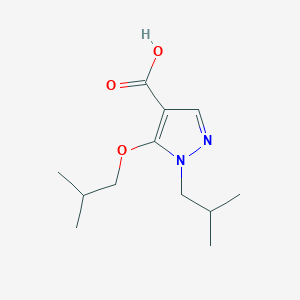
Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyridinyl group, a methyl group, and a triazole ring. Its molecular formula is C11H10ClN3O2, and it has a molecular weight of approximately 251.67 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 6-chloropyridine-2-carbaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then subjected to a cyclization reaction with sodium azide to form the triazole ring. The final step involves esterification to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
科学研究应用
Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to interact with metal ions, which can play a role in its biological activity. Additionally, the chloropyridinyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
相似化合物的比较
Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds such as:
Ethyl 2-(6-chloropyridin-2-yl)acetate: Similar in structure but lacks the triazole ring, which may result in different chemical and biological properties.
5-Methyl-2H-1,2,3-triazole-4-carboxylate: Lacks the chloropyridinyl group, which may affect its solubility and reactivity.
6-Chloropyridin-2-yl derivatives: Various derivatives with different substituents can exhibit a range of biological activities and chemical reactivities.
This compound stands out due to its unique combination of functional groups, which contribute to its diverse applications and potential in scientific research.
属性
分子式 |
C11H11ClN4O2 |
|---|---|
分子量 |
266.68 g/mol |
IUPAC 名称 |
ethyl 2-(6-chloropyridin-2-yl)-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C11H11ClN4O2/c1-3-18-11(17)10-7(2)14-16(15-10)9-6-4-5-8(12)13-9/h4-6H,3H2,1-2H3 |
InChI 键 |
DXWVXQPRZLQEEI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NN(N=C1C)C2=NC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Ethyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11799311.png)




![2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine](/img/structure/B11799329.png)
![1-(4-Ethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11799335.png)
![(S)-N-(1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidin-4-yl)-2-hydroxy-2-methylpropanamide](/img/structure/B11799337.png)



